molecular formula C20H20N4O3S2 B2613231 ethyl 2-(1-(benzo[d]thiazol-2-yl)azetidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate CAS No. 1286700-16-0

ethyl 2-(1-(benzo[d]thiazol-2-yl)azetidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate

Cat. No. B2613231
M. Wt: 428.53
InChI Key: RDMGCZWGUHKOMD-UHFFFAOYSA-N
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Description

The compound “ethyl 2-(1-(benzo[d]thiazol-2-yl)azetidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate” is a complex organic molecule. It contains a benzo[d]thiazol-2-yl group, an azetidine-3-carboxamido group, and a dihydro-4H-cyclopenta[d]thiazole-4-carboxylate group .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the reaction of benzothiazoles with ethyl bromocyanoacetate in the presence of indole or 2-methylindole without using any catalyst has been used to synthesize related compounds .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

The transformation of the product into a thioamide derivative has been indicated by groups at 8.49 ppm and 12.97 ppm .


Physical And Chemical Properties Analysis

The compound has been characterized by IR and NMR spectroscopy . The IR spectrum shows characteristic peaks for various functional groups, and the NMR spectrum provides information about the hydrogen and carbon atoms in the molecule .

Scientific Research Applications

Synthesis and Characterization Ethyl 2-(1-(benzo[d]thiazol-2-yl)azetidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate and its derivatives have been synthesized through various chemical reactions, showcasing their potential in the creation of novel compounds with diverse structural features. The synthesis involves interactions with different chemical reagents under specific conditions, leading to the formation of various novel compounds with confirmed structures through elemental analysis and spectroscopic data. This exploration indicates a broad avenue for chemical synthesis, offering a platform for developing new materials with potential applications in various fields, including medicinal chemistry (Mohamed, 2014).

Anticancer Activity In the realm of medicinal chemistry, derivatives of ethyl 2-(1-(benzo[d]thiazol-2-yl)azetidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate have been studied for their potential anticancer properties. Research has demonstrated that certain compounds synthesized from this chemical framework exhibit interesting anticancer activity. For example, compounds were screened for their cytotoxicity against various cancer cell lines, revealing significant antiproliferative potential. Such findings underscore the compound's relevance in developing novel therapeutic agents targeting cancer, highlighting its potential role in the discovery of new anticancer drugs (Gad et al., 2020).

Antibacterial and Antioxidant Activities Beyond anticancer research, derivatives of ethyl 2-(1-(benzo[d]thiazol-2-yl)azetidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate have been evaluated for their antibacterial and antioxidant activities. The synthesis and biological evaluation of these compounds have provided insight into their potential as multifunctional agents capable of addressing various health-related challenges. Notably, some compounds have shown promising antibacterial properties, contributing to the pool of candidates for new antibiotic drugs. This multifaceted approach to studying the compound's derivatives illustrates the broad spectrum of potential applications in healthcare and pharmaceutical development (Bhoi et al., 2016).

Future Directions

Thiazole derivatives have diverse biological activities and have been the focus of many research studies . Future research could focus on exploring the biological activities of this specific compound and its potential applications in medicine.

properties

IUPAC Name

ethyl 2-[[1-(1,3-benzothiazol-2-yl)azetidine-3-carbonyl]amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S2/c1-2-27-18(26)12-7-8-15-16(12)22-19(28-15)23-17(25)11-9-24(10-11)20-21-13-5-3-4-6-14(13)29-20/h3-6,11-12H,2,7-10H2,1H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDMGCZWGUHKOMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC2=C1N=C(S2)NC(=O)C3CN(C3)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-(1-(benzo[d]thiazol-2-yl)azetidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate

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